molecular formula C19H17NO4S2 B12157137 (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12157137
M. Wt: 387.5 g/mol
InChI Key: SVNAKIRGSVPRBI-YVLHZVERSA-N
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Description

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-methoxyphenylthiosemicarbazide under acidic or basic conditions. The reaction is followed by cyclization to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol, methanol, or acetic acid, and the reaction may require heating to reflux.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, thiazolidinone derivatives are studied for their potential therapeutic properties. They have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. Research is ongoing to explore their mechanisms of action and optimize their efficacy and safety profiles.

Industry

In the industrial sector, these compounds may be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, inflammation, or microbial activity.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the 2-methoxyphenyl group.

    (5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the methoxy group on the phenyl ring.

Uniqueness

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the 2,4-dimethoxybenzylidene and 2-methoxyphenyl groups. These functional groups contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C19H17NO4S2

Molecular Weight

387.5 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO4S2/c1-22-13-9-8-12(16(11-13)24-3)10-17-18(21)20(19(25)26-17)14-6-4-5-7-15(14)23-2/h4-11H,1-3H3/b17-10-

InChI Key

SVNAKIRGSVPRBI-YVLHZVERSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OC)OC

Origin of Product

United States

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